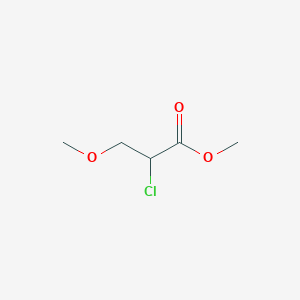

Methyl 2-chloro-3-methoxypropanoate

Description

Methyl 2-chloro-3-methoxypropanoate (CAS No. 36997-03-2) is an ester derivative characterized by a chloro substituent at the 2-position and a methoxy group at the 3-position of the propanoate backbone. Its molecular formula is C₅H₇ClO₃, with a molecular weight of 152.57 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, owing to its reactive chloro group and ester functionality.

Properties

IUPAC Name |

methyl 2-chloro-3-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQULICVZIIBRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505374 | |

| Record name | Methyl 2-chloro-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36997-03-2 | |

| Record name | Methyl 2-chloro-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-methoxypropanoate can be synthesized through the esterification of 2-chloro-3-methoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 3-methoxypropanoic acid followed by esterification. The chlorination step is carried out using thionyl chloride or phosphorus trichloride, and the esterification is performed using methanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in methyl 2-chloro-3-methoxypropanoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-3-methoxypropanoic acid and methanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Major Products Formed:

Substitution: 2-methoxy-3-methoxypropanoate derivatives.

Hydrolysis: 2-chloro-3-methoxypropanoic acid.

Reduction: 2-chloro-3-methoxypropanol.

Scientific Research Applications

Chemistry: Methyl 2-chloro-3-methoxypropanoate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of drugs that target specific biological pathways. It is also used in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methoxypropanoate involves its reactivity towards nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The methoxy group also influences the compound’s reactivity by providing electron-donating effects, which can stabilize reaction intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with methyl 2-chloro-3-methoxypropanoate, enabling comparative analysis of their chemical properties, reactivity, and applications.

Methyl 2-Amino-3-Methoxypropanoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₃

- Molecular Weight : 183.63 g/mol

- Key Features: Replaces the chloro group with an amino group, forming a hydrochloride salt. This substitution enhances nucleophilicity, making it suitable for peptide coupling or chiral synthesis. Its hydrochloride form improves stability and solubility in polar solvents .

- Applications : Used in asymmetric synthesis and as a building block for bioactive molecules.

Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₃

- Molecular Weight: 183.63 g/mol (Note: The ethyl ester increases molecular weight compared to methyl derivatives)

- Like its methyl counterpart, it is a hydrochloride salt with applications in medicinal chemistry .

1-Chloro-2-Methyl-2-Propanol

- Molecular Formula : C₄H₉ClO

- Molecular Weight : 108.57 g/mol

- Key Features: A chloro-substituted tertiary alcohol. Unlike this compound, it lacks an ester group, reducing its reactivity in acyl transfer reactions. However, the chloro and hydroxyl groups enable participation in nucleophilic substitutions or elimination reactions .

- Hazards : Classified as a skin and eye irritant, requiring stringent safety protocols during handling .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 36997-03-2 | C₅H₇ClO₃ | 152.57 | Chloro, methoxy, ester | Pharmaceutical intermediates |

| Methyl 2-amino-3-methoxypropanoate HCl | 1800300-79-1 | C₅H₁₂ClNO₃ | 183.63 | Amino, methoxy, ester, HCl salt | Peptide synthesis, chiral building blocks |

| Ethyl 2-amino-3-methoxypropanoate HCl | N/A | C₆H₁₄ClNO₃ | 183.63 | Amino, methoxy, ethyl ester, HCl | Specialty chemicals |

| 1-Chloro-2-methyl-2-propanol | 558-42-9 | C₄H₉ClO | 108.57 | Chloro, hydroxyl | Solvent, intermediate synthesis |

Research Findings and Key Differences

- Reactivity: The chloro group in this compound facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas the amino group in its analogs enables condensation or amidation reactions . The ethyl ester in ethyl 2-amino-3-methoxypropanoate HCl offers better lipid solubility compared to methyl esters, influencing bioavailability in drug design .

- Synthetic Utility: this compound is pivotal in synthesizing heterocyclic compounds, as evidenced by its role in forming benzoate derivatives under controlled conditions .

Notes

- Synthesis Pathways: this compound is synthesized via esterification of 2-chloro-3-methoxypropanoic acid, while its amino analogs are derived from reductive amination or salt formation .

- Analytical Characterization : Techniques like NMR (¹H, ¹³C), FTIR, and HPLC are critical for verifying purity and structural integrity, as demonstrated in studies on methyl shikimate (a structurally distinct but methodologically relevant ester) .

Biological Activity

Methyl 2-chloro-3-methoxypropanoate (CAS Number: 3852-09-3) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms, and relevant research findings associated with this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClO₃ |

| Molecular Weight | 136.58 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 143.6 ± 13.0 °C at 760 mmHg |

| Flash Point | 43.5 ± 11.4 °C |

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential cytotoxic effects.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Anti-inflammatory Effects

In vitro studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity

Research on the cytotoxic effects of this compound has demonstrated its potential to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

- Inflammation Model : In a rat model of induced inflammation, administration of this compound resulted in decreased levels of TNF-α and IL-6 compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 50 µM.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Cytokine Modulation : By altering signaling pathways involved in inflammation, this compound can reduce the synthesis of pro-inflammatory cytokines.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a key mechanism by which this compound exerts its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.